

Application Note: Quantification of Deucravacitinib in Human Plasma by LC-MS/MS

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Compound of Interest		
Compound Name:	Deucravacitinib hydrochloride	
Cat. No.:	B12776503	Get Quote

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Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Deucravacitinib in human plasma. The described protocol utilizes a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and offers high selectivity and sensitivity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The method has been adapted from previously validated methodologies and is presented here as a comprehensive protocol for research applications.

Introduction

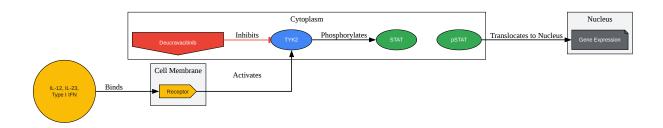
Deucravacitinib is an oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] By binding to the regulatory domain of TYK2, Deucravacitinib inhibits receptor-mediated activation of TYK2 and its downstream signaling pathways, including those of interleukin-23 (IL-23), IL-12, and type I interferons.[1][2] This mechanism of action makes it an effective therapeutic agent for the treatment of moderate-to-severe plaque psoriasis.[3][4][5][6][7][8]

Accurate quantification of Deucravacitinib in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for monitoring patient adherence and optimizing



dosage regimens. This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of Deucravacitinib in human plasma.

Signaling Pathway of Deucravacitinib



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Caption: Deucravacitinib allosterically inhibits TYK2, blocking downstream STAT phosphorylation and gene expression.

Experimental Materials and Reagents

- · Deucravacitinib reference standard
- Trimethoprim (Internal Standard, IS)
- Methanol (HPLC grade)
- Ammonium formate (LC-MS grade)
- Water (LC-MS grade)
- Human plasma (K2-EDTA)



- · Microcentrifuge tubes
- · Pipettes and tips

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole mass spectrometer
- Analytical column: ACE-C18 (4.6 x 100 mm, 5 μm) or equivalent[7]

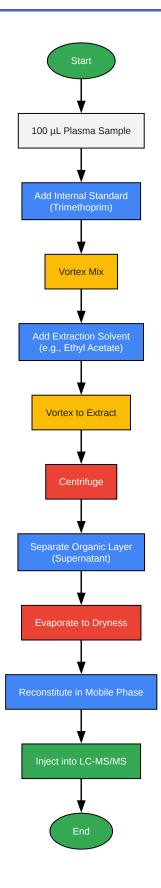
Standard Solutions Preparation

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve Deucravacitinib and Trimethoprim
 (IS) in methanol to prepare individual stock solutions of 1 mg/mL.
- Working Solutions: Prepare serial dilutions of the Deucravacitinib stock solution with a
 methanol:water (1:1, v/v) mixture to create working solutions for calibration standards and
 quality controls. Prepare a working solution of the internal standard (Trimethoprim) in the
 same diluent.

Sample Preparation

The following protocol is based on a liquid-liquid extraction (LLE) method.[7]





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 $\label{lem:caption:workflow} \textbf{Caption: Workflow for the extraction of Deucravacitinib from plasma samples.}$



- Pipette 100 μL of plasma sample, calibration standard, or quality control into a microcentrifuge tube.
- Add a specified amount of the internal standard working solution to each tube (except for blank samples).
- · Vortex briefly to mix.
- Add an appropriate volume of extraction solvent (e.g., ethyl acetate).
- Vortex vigorously for 1-2 minutes to ensure thorough extraction.
- Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 5-10 minutes to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitute the dried residue in the mobile phase.
- · Vortex to dissolve the residue.
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following table summarizes the recommended starting conditions for the LC-MS/MS analysis, which may require optimization for individual instrument setups.



Parameter	Recommended Condition	
LC System		
Column	ACE-C18 (4.6 x 100 mm, 5 μm)[7]	
Mobile Phase	Methanol and 2 mM Ammonium Formate (80:20, v/v)[7]	
Flow Rate	0.9 mL/min[7]	
Injection Volume	5-10 μL	
Column Temperature	Ambient or 40°C	
MS System		
Ionization Mode	Electrospray Ionization (ESI), Positive[7]	
Scan Type	Multiple Reaction Monitoring (MRM)[7]	
Deucravacitinib Transition	m/z 426.3 → 358.2[7]	
Trimethoprim (IS) Transition	m/z 291.1 → 261.1[7]	

Method Validation Summary

Published methods have demonstrated excellent performance characteristics for the quantification of Deucravacitinib in plasma.[7][9] A summary of typical validation parameters is provided below.



Validation Parameter	Typical Performance	
Linearity Range	0.500 to 601.050 ng/mL[7]	
Correlation Coefficient (r²)	> 0.99[9]	
Lower Limit of Quantification (LLOQ)	0.5 ng/mL[7][10]	
Accuracy	Within ±15% of nominal concentration (±20% at LLOQ)[9]	
Precision (Intra- and Inter-day)	< 15% RSD (< 20% at LLOQ)[9]	
Recovery	> 85%[9]	

Pharmacokinetic Parameters

The developed LC-MS/MS method is suitable for determining the pharmacokinetic profile of Deucravacitinib. Key pharmacokinetic parameters reported in the literature are summarized below.

Parameter	Value	Reference
Tmax (median)	1.5 - 2.3 hours	[10][11]
Cmax (steady-state, 6 mg once daily)	45 ng/mL	[1][3][4]
AUC24 (steady-state, 6 mg once daily)	473 ng·hr/mL	[1][3][4]
Terminal Half-life (t½)	~10 hours	[3][4]
Protein Binding	82 - 90%	[4][12]

Metabolism

Deucravacitinib is metabolized primarily by cytochrome P450 (CYP) 1A2 to form its major active metabolite, BMT-153261.[1][3][4][5] Other enzymes involved in its metabolism include CYP2B6, CYP2D6, carboxylesterase (CES) 2, and uridine glucuronyl transferase (UGT) 1A9.



[1][3][4] The active metabolite has pharmacological activity comparable to the parent drug.[1][3]

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of Deucravacitinib in human plasma. The protocol, including a straightforward liquid-liquid extraction and rapid chromatographic separation, is well-suited for high-throughput analysis in a research setting, enabling accurate assessment of Deucravacitinib pharmacokinetics.

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